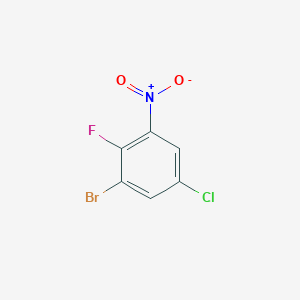

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLAZXFXRUYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679357-80-2 | |

| Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with the CAS number 1679357-80-2 . This polysubstituted benzene ring is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a nitro group and three different halogen atoms (bromine, chlorine, and fluorine) provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the halogens renders the aromatic ring electron-deficient, making it amenable to nucleophilic aromatic substitution. Furthermore, the distinct electronic and steric environments of the substituents allow for regioselective modifications, offering precise control in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound are presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1679357-80-2 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| Appearance | Typically a solid at room temperature, may be a pale yellow crystalline solid. |

| Solubility | Sparingly soluble in water, but soluble in common organic solvents such as ethanol and dimethylformamide. |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process, culminating in the regioselective nitration of a suitable trihalogenated precursor. The introduction of multiple different halogens onto a benzene ring requires careful strategic planning due to the directing effects of the existing substituents.[1]

Plausible Synthetic Route: Nitration of 1-Bromo-5-chloro-2-fluorobenzene

A logical and efficient approach to the synthesis of the title compound is the electrophilic nitration of 1-bromo-5-chloro-2-fluorobenzene. The directing effects of the existing halogen substituents guide the incoming nitro group to the desired position.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

1-Bromo-5-chloro-2-fluorobenzene

-

Concentrated nitric acid (HNO₃, 90%)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add 1-bromo-5-chloro-2-fluorobenzene to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.[2]

Scientific Rationale

The success of this synthesis hinges on the principles of electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1] The existing halogen substituents on the benzene ring, while deactivating, are ortho, para-directors. In the case of 1-bromo-5-chloro-2-fluorobenzene, the positions ortho and para to the halogens are considered for the electrophilic attack. The fluorine at C2 strongly directs to C3. The bromine at C1 directs to C6, and the chlorine at C5 directs to C4 and C6. The steric hindrance from the adjacent bromine and fluorine atoms favors the substitution at the C3 position, leading to the desired product.

Applications in Drug Discovery and Development

Polysubstituted nitroaromatic compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups on this compound allow for its elaboration into more complex molecular scaffolds.

Caption: Potential synthetic transformations of this compound.

Role as a Synthetic Intermediate

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron powder. This transformation is fundamental as the resulting aniline is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds common in pharmaceutical compounds.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates SNAr reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity into the molecular structure.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms serve as handles for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks found in many modern drugs.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, the synthetic utility of such polysubstituted building blocks is well-established. For instance, similar halogenated nitroaromatics are employed in the synthesis of various kinase inhibitors for oncology and anti-inflammatory agents. The strategic placement of halogens can also contribute to favorable pharmacokinetic properties and binding affinities in the final drug molecule.

Safety and Handling

As with many halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[3] Based on the safety data for closely related compounds, the following hazards are anticipated:

-

Causes skin irritation. [4]

-

Causes serious eye irritation. [4]

-

May cause respiratory irritation. [4]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[5]

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if inhalation risk is present.[4]

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its densely functionalized structure provides multiple reaction sites for synthetic chemists to explore in the development of novel compounds. The ability to selectively manipulate the nitro and halogen groups makes it a powerful tool in the multi-step synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical research. A thorough understanding of its reactivity and safe handling is essential for harnessing its full potential in driving innovation in drug discovery and development.

References

- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

-

Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 2). 1-Bromo-2-fluoro-3,5-dimethylbenzene: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene - Introduction. Retrieved from [Link]

Sources

physicochemical properties of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens and a strongly electron-withdrawing nitro group, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, synthesis, and handling protocols. The strategic arrangement of its substituents creates a distinct chemical environment, rendering the aromatic ring electron-deficient and primed for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This inherent reactivity makes it a valuable precursor in multi-step synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents.

Introduction: A Versatile Synthetic Intermediate

In the fields of drug discovery and materials science, the design of complex molecular architectures depends on the availability of well-characterized, reactive intermediates. This compound (CAS No. 1679357-80-2) has emerged as a key building block due to the precise and strategic placement of its functional groups. The interplay between the inductive and resonance effects of the nitro, bromo, chloro, and fluoro substituents provides chemists with multiple levers for controlled, sequential chemical modifications.

The presence of a nitro group ortho to a fluorine atom and a bromine atom significantly activates the molecule for specific transformations. The nitro group can be readily reduced to an amine, opening pathways to a vast array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[1] Furthermore, the distinct electronic nature of the C-Br, C-Cl, and C-F bonds allows for selective participation in various cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds. This guide serves as a technical resource for researchers, offering detailed insights into the properties that underpin the utility of this compound in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The specific arrangement of substituents on the benzene ring is fundamental to the compound's reactivity and physical characteristics. The nitro group at the C-3 position, flanked by halogens at C-1, C-2, and C-5, introduces significant steric and electronic effects that dictate its chemical behavior.

Caption: Molecular structure of this compound.

Key Identifiers and Physical Data

The fundamental properties of this compound are summarized below. It is important to note that while data for the specific CAS number 1679357-80-2 is available, the literature often contains data for closely related isomers. Researchers should always verify the specific isomer being referenced.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1679357-80-2 | [2][3] |

| Molecular Formula | C₆H₂BrClFNO₂ | [4][5][6] |

| Molecular Weight | 254.44 g/mol | [4][5][6][7] |

| XLogP3 | 3.2 | [7][8] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [7][8] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Spectroscopic Profile

While specific spectra for this isomer are not provided in the search results, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. Each signal would appear as a doublet of doublets due to coupling with neighboring fluorine and potentially other protons.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling would be observable for the carbons at positions 2 and its neighbors.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique pattern is a powerful tool for confirming the elemental composition of the molecule.

Reactivity and Chemical Behavior

The chemical reactivity is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is particularly activated for SNAr due to the ortho- and para-directing electron-withdrawing effects of the nitro group. This allows for the selective replacement of the fluorine atom by a wide range of nucleophiles, a key strategy in building molecular complexity.

-

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the selective formation of new carbon-carbon bonds at the C-1 position. The C-Cl bond is less reactive, enabling sequential, site-selective functionalization.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a crucial synthetic handle, as the resulting amino group can be further modified through diazotization, acylation, or alkylation, opening up extensive chemical pathways.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the regioselective nitration of a suitable trihalogenated benzene precursor.

General Synthetic Approach: Regioselective Nitration

A plausible synthetic route involves the nitration of 1-bromo-5-chloro-2-fluorobenzene. The directing effects of the existing halogens guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Protocol: Electrophilic Nitration Causality: The use of a strong acid mixture (nitric and sulfuric acid) is essential for generating the highly electrophilic nitronium ion (NO₂⁺), which is required to react with the deactivated aromatic ring. The reaction is typically run at low temperatures to control the reaction rate and prevent over-nitration or side reactions.

-

Reaction Setup: To a cooled (0-5 °C) solution of the precursor (e.g., 1-bromo-5-chloro-2-fluorobenzene) in concentrated sulfuric acid, add concentrated nitric acid dropwise while maintaining the temperature.[9]

-

Reaction Execution: Allow the mixture to stir at a controlled temperature (e.g., 25 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.[9]

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. The product, being insoluble in water, will precipitate out.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product is then purified by silica gel column chromatography to yield the final compound.[9]

Caption: General experimental workflow for the synthesis of the title compound.

Safety, Handling, and Storage

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid ingestion and inhalation of dust or vapors.[11][13] Wash hands thoroughly after handling.[10][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.[10][13]

-

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of high-value chemicals.

-

Pharmaceutical Synthesis: It serves as a key building block in the development of new pharmaceutical agents, particularly in the synthesis of potential anticancer and anti-inflammatory drugs.[1][15] The ability to introduce a highly functionalized aromatic moiety allows medicinal chemists to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1]

-

Agrochemicals: The compound is also used in the creation of advanced agrochemicals, where its structural features can contribute to the efficacy and selectivity of herbicides, pesticides, and fungicides.[15]

-

Materials Science: Halogenated nitrobenzenes are precursors in the synthesis of specialty polymers, dyes, and other materials where specific electronic properties are desired.[12][15]

Conclusion

This compound is a synthetically valuable compound whose utility is derived directly from its complex physicochemical profile. The strategic interplay of its four distinct substituents provides a robust platform for advanced chemical synthesis, enabling site-selective modifications through nucleophilic substitution, cross-coupling reactions, and nitro group reduction. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage this potent building block in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Benchchem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

-

Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene. 16

-

ChemBK. 1-bromo-3-chloro-5-nitro-benzene. 12

-

PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036.

-

CymitQuimica. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. 4

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. 1

-

Biosynth. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | SQC54205. 5

-

Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. 15

-

ChemScene. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | 1330583-70-4. 6

-

Biosynth. Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. 13

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. 10

-

ECHEMI. 1-BROMO-3-CHLORO-5-NITROBENZENE | 219817-43-3. 17

-

TCI Chemicals. SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. 14

-

ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. 9

-

ChemScene. Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. 11

-

Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.

-

PubChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664.

-

ChemicalBook. This compound | 1679357-80-2.

-

ChemicalBook. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. 18

-

PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195.

-

ChemicalBook. 1-BROMO-3-CHLORO-5-NITROBENZENE | 219817-43-3. 19

-

BLDpharm. 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene | 1806970-72-8. 20

-

BLDpharm. This compound | 1679357-80-2.

-

Santa Cruz Biotechnology. 1-Bromo-3-chloro-5-nitrobenzene | CAS 219817-43-3. 21

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1679357-80-2 [amp.chemicalbook.com]

- 3. 1679357-80-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. chembk.com [chembk.com]

- 13. biosynth.com [biosynth.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. echemi.com [echemi.com]

- 18. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]

- 19. 1-BROMO-3-CHLORO-5-NITROBENZENE | 219817-43-3 [chemicalbook.com]

- 20. 1806970-72-8|1-Bromo-2-chloro-5-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 21. scbt.com [scbt.com]

An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of halogenated nitrobenzene derivatives, with a specific focus on the isomers of bromochlorofluoronitrobenzene. While the requested compound, 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, is not readily found in chemical databases, this guide will focus on its closely related and commercially available isomers, primarily 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene and 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene . These compounds are of significant interest in synthetic organic chemistry, serving as versatile building blocks for the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Isomerism

The precise arrangement of substituents on the benzene ring is critical to the chemical reactivity and physical properties of these compounds. The isomers discussed here share the same molecular formula, C₆H₂BrClFNO₂, but differ in the positional arrangement of the bromine, chlorine, fluorine, and nitro groups. This seemingly minor difference can have a profound impact on their synthetic utility and biological activity.

The structural arrangement of these functional groups creates a unique electronic environment on the benzene ring. The nitro group at the C2 or C3 position is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This effect is further amplified by the inductive electron-withdrawing nature of the three halogen atoms. This dense substitution pattern renders the compound a highly functionalized scaffold, where each position offers a potential site for further chemical modification.

Structural Diagrams

Caption: 2D structures of two common isomers of bromochlorofluoronitrobenzene.

Molecular Weight and Physicochemical Properties

A fundamental characteristic of any chemical compound is its molecular weight. For any isomer of bromochlorofluoronitrobenzene, the molecular weight is a constant value derived from its molecular formula.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][2][3] |

| Molecular Weight | 254.44 g/mol | [1][2][3][4] |

| CAS Number | 1642542-05-9 (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) | [1][3] |

| CAS Number | 1330583-70-4 (for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene) | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)[O-])Br)Cl (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) | |

| SMILES | BrC1=CC(=O)=CC(Cl)=C1F (for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene) | [2] |

| InChI Key | PTMKHUHHQSGWEM-UHFFFAOYSA-N (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) |

Synthesis Strategies

The synthesis of these highly substituted nitrobenzene derivatives typically involves a multi-step process. A common and strategic approach is the regioselective nitration of a pre-existing trihalogenated benzene ring. Introducing the nitro group at a later stage is often preferred because the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.

A plausible precursor for the final nitration step is 1-bromo-3-chloro-5-fluorobenzene.[5] This intermediate is a versatile halogenated aromatic compound in its own right, utilized in the synthesis of various pharmaceuticals and agrochemicals.[5]

The nitration itself is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The conditions of this reaction (temperature, reaction time, and the ratio of acids) are carefully controlled to achieve the desired regioselectivity and to minimize the formation of unwanted byproducts.

Caption: General synthesis pathway for halogenated nitrobenzenes.

Reactivity and Applications in Drug Discovery

The unique electronic and steric features of these bromochlorofluoronitrobenzene isomers make them valuable intermediates in organic synthesis. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.

The nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the synthesis of various heterocyclic systems. This versatility is a cornerstone of their application in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

The presence of three different halogen atoms also provides opportunities for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the construction of complex molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to achieve regioselective transformations.

Safety and Handling

As with all nitroaromatic compounds, this compound and its isomers should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. These compounds are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[2][6] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem . PubChem. Available at: [Link]

-

1-Bromo-3-chloro-2-methyl-5-nitrobenzene - ChemBK . ChemBK. Available at: [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. Google Patents.

-

How to prepare nitrobenzene from fluorobenzene in organic chemistry - Quora . Quora. Available at: [Link]

-

m-BROMONITROBENZENE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1679357-80-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

This guide provides a comprehensive overview of a strategic synthesis route for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is presented in two main stages: the preparation of the precursor, 1-bromo-3-chloro-5-fluorobenzene, via a Sandmeyer reaction, followed by its regioselective nitration to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. For this compound, a retrosynthetic analysis suggests that the most logical final step is the nitration of a pre-existing trihalogenated benzene. This is because the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would make the subsequent introduction of halogen atoms challenging. Therefore, the chosen strategy involves the initial synthesis of 1-bromo-3-chloro-5-fluorobenzene, a versatile building block in its own right, followed by a directed nitration.

Overall Synthetic Pathway

The two-step synthesis begins with 3-chloro-5-fluoroaniline, which undergoes a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 1-bromo-3-chloro-5-fluorobenzene. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the C2 position, furnishing the desired this compound.

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 1-bromo-3-chloro-5-fluorobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[1] This process is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.

Mechanistic Overview of the Sandmeyer Reaction

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 3-chloro-5-fluoroaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.[2] The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Halogenation: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[2][3]

Figure 2: General mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of 1-bromo-3-chloro-5-fluorobenzene

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-chloro-5-fluoroaniline | 145.56 | 14.56 | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |

| Copper(I) Bromide (CuBr) | 143.45 | 17.2 | 0.12 |

| 48% Hydrobromic Acid (HBr) | - | 30 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 14.56 g (0.1 mol) of 3-chloro-5-fluoroaniline to 50 mL of water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add 20 mL of concentrated sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline sulfate suspension over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The formation of a clear solution indicates the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a 500 mL beaker, dissolve 17.2 g (0.12 mol) of copper(I) bromide in 30 mL of 48% hydrobromic acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the copper(I) bromide solution with constant stirring.

-

Effervescence (evolution of nitrogen gas) will be observed. Control the rate of addition to prevent excessive foaming.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-3-chloro-5-fluorobenzene as a colorless liquid.

-

Part 2: Synthesis of this compound via Electrophilic Aromatic Substitution

The final step in the synthesis is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanistic Considerations and Regioselectivity

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

In the case of 1-bromo-3-chloro-5-fluorobenzene, all three halogen substituents are ortho, para-directing groups. The position of the incoming nitro group is determined by the cumulative directing effects and steric hindrance of these halogens. The most favorable position for electrophilic attack is the C2 position, which is ortho to both the fluorine and bromine atoms and para to the chlorine atom. This leads to the desired product, this compound.

Figure 3: General mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 1-bromo-3-chloro-5-fluorobenzene | 209.44 | 10.47 | 0.05 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| Ice | - | As needed | - |

| Ethanol | - | As needed | - |

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a 100 mL flask, carefully add 25 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

-

-

Nitration Reaction:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 10.47 g (0.05 mol) of 1-bromo-3-chloro-5-fluorobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the cold nitrating mixture dropwise to the stirred 1-bromo-3-chloro-5-fluorobenzene over a period of 30-45 minutes. Ensure the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice with stirring.

-

A solid precipitate will form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from ethanol.[5][6] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated Acids (Sulfuric and Nitric): These are highly corrosive and strong oxidizing agents.[7][8][9][10][11] Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water. The preparation of the nitrating mixture is highly exothermic and must be done with cooling.

-

Halogenated Organic Compounds: These compounds can be toxic and should be handled with care. Avoid inhalation of vapors and skin contact.

-

Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry.[2] It is crucial to keep the diazotization reaction mixture cold and to use the diazonium salt solution immediately without attempting to isolate it.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[12] Acidic and organic waste streams should be segregated and neutralized where appropriate before disposal.

References

-

Reactions of Diazonium Salts: Sandmeyer And Other Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

- Process for purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.

-

Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022, May 12). Columbus Chemical. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Retrieved from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

- Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435. (1974).

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021, September 15). Retrieved from [Link]

-

Recrystallization1. (n.d.). Retrieved from [Link]

-

MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Retrieved from [Link] Harbour.com/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

-

Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. (n.d.). Scribd. Retrieved from [Link]

-

Nitration of 1,3,5-Trimethoxybenzene. (2002, August 7). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

recrystallization -- general techniques of purifying hygroscopic chemicals. (2014, November 12). Sciencemadness Discussion Board. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved from [Link]

-

Safety Data Sheet: NITRATING ACID MIXTURE. (2020, July 20). Dyno Nobel. Retrieved from [Link]

-

Process Design of Benzene Nitration. (2023). ResearchGate. Retrieved from [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. Retrieved from [Link]

-

Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

22.5 Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved from [Link]

-

Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). Retrieved from [Link]

-

14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet. (2021, December 13). Columbus Chemical. Retrieved from [Link]

-

Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. (2008, August 6). ResearchGate. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.

- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017, June 17). International Journal of Pharmaceutical Sciences Review and Research, 44(2), 143-147.

-

Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

-

A2 Organic Chemistry: Nitration in Benzene, Free radical Substitution Reaction, Lecture # 4. (2023, November 29). YouTube. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. columbuschemical.com [columbuschemical.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. dynonobel.com [dynonobel.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]

A Comprehensive Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the polysubstituted aromatic compound, 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, a versatile building block in modern synthetic chemistry. We will delve into the intricacies of its IUPAC nomenclature, explore a strategic synthetic pathway, detail its structural and physicochemical properties, and discuss its reactivity and potential applications in the pharmaceutical and agrochemical industries.

Deciphering the Identity: IUPAC Nomenclature

The systematic naming of complex organic molecules is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzene derivatives like C6H2BrClFNO2, a clear and unambiguous naming convention is essential. The chosen isomer for this guide is 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene .

The naming process follows a set of prioritized rules:

-

Parent Compound : The fundamental structure is a benzene ring.

-

Substituent Identification : The benzene ring is functionalized with four different substituents: a bromo (-Br) group, a chloro (-Cl) group, a fluoro (-F) group, and a nitro (-NO2) group.

-

Numbering the Ring : The substituents are assigned locants (numbers) on the benzene ring to give the lowest possible numbering scheme. The substituents are then listed alphabetically. In this case, the numbering is assigned to give the substituents the locants 1, 2, 3, and 5.

-

Alphabetical Ordering : The substituents are arranged alphabetically: Bromo, Chloro, Fluoro, Nitro.

Following these rules, the IUPAC name is constructed as 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene .

Strategic Synthesis: A Multi-Step Approach

The synthesis of polysubstituted aromatic compounds requires careful planning to ensure the desired regioselectivity. The introduction of multiple different halogens and a nitro group onto a benzene ring is a multi-step process, often involving the strategic introduction of the nitro group in the final step due to its strong deactivating effect on the aromatic ring towards further electrophilic substitution.

A plausible and efficient synthetic route to 1-bromo-5-chloro-3-fluoro-2-nitrobenzene commences with a pre-existing trihalogenated benzene derivative, 1-bromo-3-chloro-5-fluorobenzene . This precursor is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis of the Precursor: 1-Bromo-3-chloro-5-fluorobenzene

While various methods exist for the synthesis of polyhalogenated benzenes, a common strategy involves electrophilic halogenation of a less substituted precursor. The synthesis of 1-bromo-3-chloro-5-fluorobenzene itself can be a multi-step process, potentially starting from simpler materials like 2-chloro-5-fluorophenol. The directing effects of the existing substituents guide the position of the incoming halogen. Halogens are generally ortho-, para-directing but deactivating towards further electrophilic substitution.

Final Step: Regioselective Nitration

The final and critical step in the synthesis is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The directing effects of the three halogen substituents on the precursor ring converge to favor the introduction of the nitro group at the C2 position. The bromo, chloro, and fluoro groups are all ortho-, para-directors. The positions ortho and para to the halogens are activated towards electrophilic attack. A careful analysis of the directing effects of all three halogens on 1-bromo-3-chloro-5-fluorobenzene indicates that the C2 position is the most favorable site for nitration.

Experimental Protocol: Synthesis of 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene

Disclaimer: The following is a representative experimental protocol based on general procedures for nitration of halogenated benzenes. Researchers should conduct their own risk assessment and optimization.

Step 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene (Precursor)

Step 2: Nitration of 1-Bromo-3-chloro-5-fluorobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 equivalents).

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Substrate: Once the nitrating mixture is prepared, slowly add 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

-

Drying: The purified product is dried under vacuum to yield 1-bromo-5-chloro-3-fluoro-2-nitrobenzene.

Structural Elucidation and Physicochemical Properties

The unique arrangement of the four substituents on the benzene ring of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene results in a distinct chemical entity with specific physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | - |

| CAS Number | 1642542-05-9 | |

| Molecular Formula | C₆H₂BrClFNO₂ | - |

| Molecular Weight | 254.44 g/mol | |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Expected to be poorly soluble in water, soluble in common organic solvents | - |

Spectroscopic Characterization

While experimentally derived spectroscopic data for 1-bromo-5-chloro-3-fluoro-2-nitrobenzene is not widely available in public databases, theoretical predictions and analysis of similar compounds can provide valuable insights into its expected spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the ring. These protons are in different chemical environments and are expected to appear as distinct multiplets due to coupling with each other and with the fluorine atom. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and halogen substituents.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons attached to the electronegative substituents (Br, Cl, F, NO₂) will be significantly deshielded.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. A single resonance is expected in the ¹⁹F NMR spectrum for the fluorine atom. The chemical shift and coupling constants to the adjacent protons would provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Characteristic bands for the C-Br, C-Cl, and C-F bonds would also be present.

Reactivity and Mechanistic Insights

The chemical reactivity of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene is dominated by the presence of the strongly electron-withdrawing nitro group and the three halogen atoms. This substitution pattern renders the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of its reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr) . The nitro group, being a powerful electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the halogens can act as leaving groups. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The relative leaving group ability of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization and subsequent Sandmeyer reactions, and amide bond formation.

Applications in Drug Discovery and Agrochemicals

Polysubstituted aromatic compounds, particularly those containing halogens and nitro groups, are valuable building blocks in the synthesis of bioactive molecules.

-

Pharmaceutical Synthesis: The unique substitution pattern of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The presence of multiple reaction sites allows for the introduction of diverse functionalities, which is a key strategy in lead optimization during drug discovery. The fluorine atom, in particular, is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[1]

-

Agrochemical Development: Polyhalogenated nitroaromatic compounds are frequently used as precursors in the synthesis of herbicides, insecticides, and fungicides. The specific combination of halogens can fine-tune the biological activity and environmental profile of the resulting agrochemical. The reactivity of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene allows for its incorporation into complex molecular scaffolds designed to interact with specific biological targets in pests or weeds.[2]

Conclusion

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined structure, governed by IUPAC nomenclature, and its predictable reactivity, dominated by nucleophilic aromatic substitution and nitro group reduction, make it a valuable tool for medicinal and agricultural chemists. While detailed experimental data for this specific isomer remains somewhat elusive in public literature, the principles of its synthesis and reactivity are well-established, paving the way for its application in the development of novel and complex molecules.

References

-

Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

Sources

solubility of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in Organic Solvents

Abstract

This compound is a halogenated nitroaromatic compound with potential applications in organic synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a framework for data analysis and interpretation. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in a Molecular Context

The utility of a chemical compound in scientific research and development is intrinsically linked to its physical properties, among which solubility plays a pivotal role. This compound, a substituted benzene ring, presents a unique chemical landscape due to the interplay of its various functional groups. The presence of a nitro group, a strong electron-withdrawing group, alongside three different halogens (bromine, chlorine, and fluorine) creates a molecule with a specific polarity and potential for various intermolecular interactions.

For researchers in organic synthesis, knowledge of this compound's solubility is critical for selecting appropriate reaction media, ensuring homogenous reaction conditions, and developing effective purification strategies such as crystallization. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and is a critical parameter assessed in preclinical studies.[1][2][3][4] Understanding and quantifying the solubility of this compound is therefore not merely an academic exercise but a foundational step towards unlocking its full potential.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, it is essential to first characterize its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClFNO₂ | [5][6][7][8] |

| Molecular Weight | 254.44 g/mol | [5][7][8][9] |

| Structure | A benzene ring substituted with one bromo, one chloro, one fluoro, and one nitro group. | |

| Polarity | The molecule is expected to be polar due to the presence of the highly polar nitro group (NO₂) and the electronegative halogen atoms. The asymmetry of the substitution pattern results in a net dipole moment. | [10][11] |

| Hydrogen Bonding | The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[10][12] |

The presence of both a polar nitro group and lipophilic halogen atoms suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework: The Principles of Solute-Solvent Interactions

The dissolution of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[11][13] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[14]

The primary intermolecular forces at play include:

-

Dipole-Dipole Interactions: These occur between polar molecules. Given the polarity of this compound, it is expected to have favorable dipole-dipole interactions with polar solvents.[11]

-

London Dispersion Forces: These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The large electron clouds of the bromine and chlorine atoms in the solute will contribute to these forces.

-

Hydrogen Bonding: While the solute cannot donate hydrogen bonds, its nitro group can accept them from protic solvents like alcohols.[10][12]

Based on these principles, it can be hypothesized that this compound will exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[1] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Experimental Workflow

The overall workflow for the determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method with UV-Vis Quantification

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

Part A: Preparation of a Saturated Solution

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

Part B: Separation of Undissolved Solid

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles that could interfere with the analysis.[15]

Part C: Quantification by UV-Vis Spectroscopy

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving an accurately weighed amount of this compound in the solvent of interest.

-

Perform a series of serial dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

The saturated solution obtained in Part B may need to be diluted to fall within the linear range of the calibration curve. Perform an accurate dilution using volumetric flasks and pipettes.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Data Analysis and Interpretation

The solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents.

Table 1: Expected Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |

| Hexane | Low | Low |

| Toluene | Low | Low-Moderate |

| Dichloromethane | Moderate | Moderate-High |

| Ethyl Acetate | Moderate | High |

| Acetone | High | High |

| Ethanol | High (Protic) | Moderate-High |

| Methanol | High (Protic) | Moderate-High |

The expected trend in solubility can be visualized as follows:

Caption: Relationship between solvent polarity and expected solubility.

The experimental results should be interpreted in the context of the solute-solvent interactions discussed in Section 3. For instance, a high solubility in acetone would be attributed to strong dipole-dipole interactions between the polar nitro group of the solute and the carbonyl group of the solvent. Solubility in ethanol would be enhanced by the ability of the nitro group to act as a hydrogen bond acceptor. Conversely, low solubility in hexane would be expected due to the inability of the nonpolar solvent to overcome the strong solute-solute interactions of the polar crystalline solid.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for the effective application of this compound in synthesis, purification, and formulation. The methodologies described are fundamental to good laboratory practice and ensure the generation of accurate and reproducible results, thereby advancing research and development in the chemical and pharmaceutical sciences.

References

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Chemistry LibreTexts. (2016). Intermolecular Forces and the Solution Process.

- Walsh Medical Media. (2021). Solute- Solvent Interaction.

- QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility.

- Benchchem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.

- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- EXPERIMENT 1 DETERMIN

- ACS Publications. (n.d.).

- PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- SALTISE. (2021). At-Home Chemistry Experiment Organic Chemistry: Introduction to Solubility.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- ChemScene. (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. biosynth.com [biosynth.com]

- 9. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 11. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Directing Effects of Halogens and Nitro Groups in Benzene Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselectivity of electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, profoundly influenced by the electronic nature of substituents on the benzene ring. This guide provides a detailed examination of the directing effects of two distinct classes of substituents: halogens and the nitro group. Halogens present a unique case, acting as deactivating yet ortho, para-directing groups.[1][2] In contrast, the nitro group is a powerful deactivating and meta-directing group.[3] A thorough understanding of the interplay between inductive and resonance effects is crucial for predicting and controlling the outcomes of EAS reactions, a critical skill in the rational design of complex aromatic molecules for applications in drug development and materials science. This document will elucidate the underlying electronic principles governing these directing effects, supported by mechanistic insights and comparative data.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. The core mechanism proceeds via a two-step process:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]

-

Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system.[4]

The rate and regioselectivity of this reaction are highly sensitive to the nature of any pre-existing substituents on the benzene ring.[6] These substituents can be broadly categorized as either activating or deactivating groups, which in turn influences whether the incoming electrophile is directed to the ortho, para, or meta positions.[7]

The Dichotomous Nature of Halogen Substituents: Ortho, Para-Directing Deactivators

Halogens (F, Cl, Br, I) are a peculiar class of substituents in the context of EAS. They are considered deactivating groups, meaning that halobenzenes react more slowly than benzene itself in electrophilic substitution reactions.[8][9] However, they direct incoming electrophiles to the ortho and para positions.[10][11] This seemingly contradictory behavior is a direct consequence of the competition between two opposing electronic effects: the inductive effect and the resonance effect.[12][13]

The Interplay of Inductive and Resonance Effects in Halobenzenes

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework.[2][14] This inductive withdrawal reduces the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[15] This effect is the primary reason for the deactivating nature of halogens.[9]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[13][16] This donation of electron density via resonance increases the electron density at the ortho and para positions.[2]

The overall reactivity of the halobenzene is dictated by the stronger inductive effect, leading to deactivation.[17] However, the regioselectivity is controlled by the resonance effect, which preferentially stabilizes the intermediates of ortho and para attack.[15]

Mechanistic Rationale for Ortho, Para Direction